REACTION_CXSMILES
|
[C:1](=[O:13])([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[O:2][CH:3](Cl)[CH3:4].[Br-:14].C[SiH](C)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1](=[O:13])([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[O:2][CH:3]([Br:14])[CH3:4] |f:1.2,3.4|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)Cl)(OC1=CC=CC=C1)=O
|
Name
|
trimethylsilane bromide
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
[Br-].C[SiH](C)C
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a 15 cm Vigreux column
|
Type
|
CUSTOM
|
Details
|
the trimethylsilane chloride released is removed by distillation
|
Type
|
DISTILLATION
|
Details
|
The product expected is then distilled
|
Type
|
CUSTOM
|
Details
|
17.2 g (Yld=91%) are obtained
|
Name
|
|
Type
|
|
Smiles
|
C(OC(C)Br)(OC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |